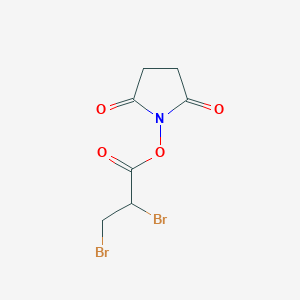
(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione is an organic compound with the molecular formula C7H7Br2NO4 and a molecular weight of 328.94 g/mol. This compound is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is functionalized with a 2,3-dibromopropanoyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2,3-dibromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,3-dibromopropanoyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding 2,3-dihydroxypropyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Substitution: Substituted pyrrolidine-2,5-dione derivatives.
Reduction: 2,3-dihydroxypropyl pyrrolidine-2,5-dione.
Oxidation: Carboxylic acid derivatives of pyrrolidine-2,5-dione.
Applications De Recherche Scientifique
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase isoenzymes.
Medicine: Explored for its antibacterial properties, especially against multidrug-resistant bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis . This inhibition disrupts bacterial cell wall formation, leading to cell lysis and death. The compound’s structure allows it to bind effectively to the active site of PBPs, blocking their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Pyrrolidine-2,3-dione: Known for its antibacterial properties against Pseudomonas aeruginosa.
N-substituted carboxylic acid imides: Compounds with similar structural features and biological activities.
Uniqueness
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione is unique due to its dibromopropanoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new antibacterial agents and enzyme inhibitors.
Propriétés
Numéro CAS |
118790-78-6 |
|---|---|
Formule moléculaire |
C7H7Br2NO4 |
Poids moléculaire |
328.94 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C7H7Br2NO4/c8-3-4(9)7(13)14-10-5(11)1-2-6(10)12/h4H,1-3H2 |
Clé InChI |
XFWNDCVASSKQJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
Synonymes |
2,3-dibromopropionyl-N-hydroxysuccinimide ester 2,3-DPHS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















